A 839977

Description

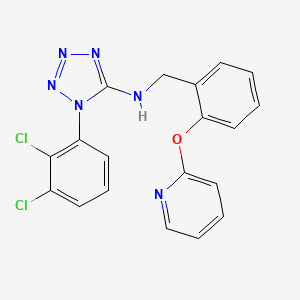

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVNBKZQJFRFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of A-839977: A Potent and Selective P2X7 Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant target in drug discovery due to its integral role in inflammatory and neuropathic pain pathways. Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). The pursuit of selective antagonists for this receptor has led to the discovery of A-839977, a potent and structurally novel compound that has demonstrated significant efficacy in preclinical models of chronic pain. This technical guide provides an in-depth overview of the discovery and characterization of A-839977, including its pharmacological properties, key experimental protocols for its evaluation, and the underlying signaling pathways it modulates.

Core Concepts: P2X7 Receptor Signaling

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This depolarization and rise in intracellular calcium act as a crucial second messenger, initiating multiple downstream signaling cascades. One of the most well-characterized pathways involves the activation of the NLRP3 inflammasome, a multi-protein complex that facilitates the cleavage of pro-caspase-1 to its active form. Activated caspase-1 then cleaves pro-IL-1β into its mature, secretable form. The release of IL-1β is a central event in the inflammatory response and is heavily implicated in the pathogenesis of chronic pain. A-839977 exerts its therapeutic effects by blocking the initial activation of the P2X7 receptor, thereby inhibiting this entire downstream cascade.

Quantitative Data Presentation

A-839977 has been characterized across multiple species and in various functional assays. The following tables summarize the key quantitative data for A-839977 and provide a comparison with other known P2X7 receptor antagonists.

Table 1: In Vitro Potency of A-839977

| Assay | Species | Cell Line | IC₅₀ (nM) | Reference |

| BzATP-evoked Ca²⁺ Influx | Human | 1321N1 | 20 | [1][2][3][4] |

| BzATP-evoked Ca²⁺ Influx | Rat | 1321N1 | 42 | [1] |

| BzATP-evoked Ca²⁺ Influx | Mouse | 1321N1 | 150 | |

| BzATP-stimulated YO-PRO Uptake | Human | THP-1 | 7 | |

| BzATP-stimulated IL-1β Release | Human | THP-1 | 37 |

Table 2: In Vivo Efficacy of A-839977

| Animal Model | Species | Endpoint | ED₅₀ (μmol/kg, i.p.) | Reference |

| CFA-induced Thermal Hyperalgesia | Rat | Reversal of hyperalgesia | 100 | |

| CFA-induced Thermal Hyperalgesia | Mouse (Wild-Type) | Reversal of hyperalgesia | 40 | |

| CFA-induced Thermal Hyperalgesia | Mouse (IL-1αβ Knockout) | Reversal of hyperalgesia | Inactive |

Table 3: Comparative In Vitro Potency of P2X7 Antagonists (BzATP-evoked Ca²⁺ Influx)

| Antagonist | Human P2X7 (IC₅₀, nM) | Rat P2X7 (IC₅₀, nM) | Mouse P2X7 (IC₅₀, nM) | Reference |

| A-839977 | 20 | 42 | 150 | |

| A-740003 | ~18 | ~40 | ~140 | |

| AZ11645373 | 5-20 | >10,000 | Not reported | |

| A-438079 | ~10 | ~30 | ~100 |

Experimental Protocols

The discovery and characterization of A-839977 relied on a series of robust in vitro and in vivo assays. The following sections provide detailed methodologies for the key experiments cited.

BzATP-Evoked Intracellular Calcium Influx Assay

This assay is fundamental for determining the potency of P2X7 receptor antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.

-

Principle: P2X7 receptor activation leads to a rapid influx of extracellular Ca²⁺. This change in intracellular Ca²⁺ concentration is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The antagonist's potency is quantified by its ability to reduce the fluorescence signal induced by a P2X7 agonist, typically BzATP.

-

Materials:

-

HEK293 or 1321N1 cells stably expressing the human, rat, or mouse P2X7 receptor.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Black, clear-bottom 96-well plates.

-

Fluo-4 AM.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer).

-

BzATP stock solution.

-

A-839977 and other test compounds.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Cell Plating: Seed the P2X7-expressing cells into 96-well plates and culture until they reach near-confluency.

-

Dye Loading:

-

Prepare a dye loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.

-

Remove the culture medium and wash the cells once with Assay Buffer.

-

Add 100 µL of the dye loading solution to each well and incubate for 60 minutes at 37°C in the dark.

-

-

Washing: Remove the dye loading solution and wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well after the final wash.

-

Compound Incubation: Add various concentrations of A-839977 or other antagonists to the wells and incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading for 30-60 seconds.

-

Inject a pre-determined concentration of BzATP (typically the EC₈₀) and continue recording the fluorescence signal for several minutes to capture the peak calcium response.

-

-

Data Analysis: Calculate the percentage inhibition of the BzATP-induced calcium influx at each antagonist concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

YO-PRO-1 Uptake Assay for Pore Formation

Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective membrane pore. This assay quantifies this phenomenon by measuring the uptake of the fluorescent dye YO-PRO-1, which is normally impermeant to the cell membrane.

-

Principle: Upon P2X7-mediated pore formation, YO-PRO-1 enters the cell and its fluorescence increases dramatically upon binding to nucleic acids. Antagonists are evaluated for their ability to prevent this dye uptake.

-

Materials:

-

THP-1 cells or other P2X7-expressing cells.

-

Culture medium (e.g., RPMI-1640).

-

96-well plates.

-

YO-PRO-1 iodide.

-

BzATP or ATP.

-

A-839977 and other test compounds.

-

Fluorescence plate reader.

-

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate. For THP-1 cells, differentiation into a macrophage-like state using PMA may be required.

-

Compound Incubation: Pre-incubate the cells with various concentrations of A-839977 for a specified time (e.g., 30 minutes).

-

Agonist and Dye Addition: Add a solution containing both the P2X7 agonist (e.g., BzATP or ATP) and YO-PRO-1 (typically 1-5 µM) to the wells.

-

Incubation: Incubate the plate for 15-60 minutes at 37°C.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for YO-PRO-1.

-

Data Analysis: Determine the IC₅₀ of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.

-

IL-1β Release Assay

This assay measures the functional downstream consequence of P2X7 receptor activation in immune cells, providing a physiologically relevant readout of antagonist activity.

-

Principle: P2X7 activation in LPS-primed monocytes or macrophages leads to the release of mature IL-1β. The amount of IL-1β released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Materials:

-

Human THP-1 monocytes.

-

RPMI-1640 medium with 10% FBS.

-

Lipopolysaccharide (LPS).

-

ATP or BzATP.

-

A-839977 and other test compounds.

-

Human IL-1β ELISA kit.

-

-

Procedure:

-

Cell Priming:

-

Plate THP-1 cells and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

-

Prime the cells with LPS (e.g., 1 µg/mL) for several hours (typically 2-4 hours) to induce the expression of pro-IL-1β.

-

-

Compound Incubation: Replace the medium with fresh serum-free medium containing various concentrations of A-839977 and incubate for 30 minutes.

-

Agonist Stimulation: Add a P2X7 agonist (e.g., ATP or BzATP) to the wells and incubate for 1-2 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-1β in the supernatant according to the manufacturer's protocol for the human IL-1β ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of IL-1β release for each antagonist concentration and determine the IC₅₀ value.

-

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia

This is a widely used animal model of inflammatory pain to assess the in vivo efficacy of analgesic compounds.

-

Principle: Intraplantar injection of CFA in rodents induces a localized and sustained inflammatory response, leading to thermal hyperalgesia (an increased sensitivity to a noxious heat stimulus). The efficacy of an antagonist is determined by its ability to reverse this hyperalgesia.

-

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

Complete Freund's Adjuvant (CFA).

-

Plantar test apparatus (e.g., Hargreaves' test).

-

A-839977 formulated for intraperitoneal (i.p.) injection.

-

-

Procedure:

-

Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each animal.

-

CFA Induction: Inject a small volume (e.g., 100 µL for rats, 20 µL for mice) of CFA into the plantar surface of one hind paw.

-

Hyperalgesia Development: Allow several hours to days for the inflammatory response and thermal hyperalgesia to fully develop. Re-measure paw withdrawal latencies to confirm hyperalgesia (a significant decrease in latency in the CFA-injected paw).

-

Drug Administration: Administer A-839977 or vehicle via i.p. injection at various doses.

-

Post-Dosing Measurement: Measure paw withdrawal latencies at multiple time points after drug administration (e.g., 30, 60, 120 minutes) to determine the time course and peak effect of the compound.

-

Data Analysis: Calculate the percentage reversal of hyperalgesia for each dose and time point. Determine the ED₅₀ value, which is the dose required to produce a 50% reversal of the established hyperalgesia.

-

Experimental Workflow

The discovery of a P2X7 receptor antagonist like A-839977 typically follows a structured workflow from initial screening to in vivo validation.

Conclusion

A-839977 stands as a testament to the successful application of a rational drug discovery approach targeting the P2X7 receptor. Its high potency and demonstrated in vivo efficacy in models of inflammatory pain underscore the therapeutic potential of P2X7 antagonism. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the evaluation of novel P2X7 antagonists and furthering our understanding of the role of this important receptor in health and disease. The continued exploration of compounds like A-839977 holds significant promise for the development of new treatments for chronic pain and other inflammatory conditions.

References

- 1. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 美国GlpBio - A 839977 | P2X7 antagonist,potent and selective | Cas# 870061-27-1 [glpbio.cn]

- 4. apexbt.com [apexbt.com]

A-839977: A Potent and Selective P2X7 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-839977 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2][3][4][5] The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory and neuropathic pain pathways. Its activation triggers a cascade of downstream signaling events, including calcium influx, potassium efflux, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). A-839977 has demonstrated efficacy in preclinical models of inflammatory pain, making it a valuable tool for studying the role of the P2X7 receptor in various physiological and pathological processes. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of A-839977, along with detailed experimental protocols for its use in research settings.

Chemical Structure and Physicochemical Properties

A-839977 is a synthetic organic compound with the IUPAC name 1-(2,3-Dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine. Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-(2,3-Dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine |

| SMILES | Clc1cccc(c1Cl)n1nnnc1NCc1ccccc1Oc1ccccn1 |

| CAS Number | 870061-27-1 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄Cl₂N₆O | |

| Molecular Weight | 413.26 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| pKa | Data not available in searched literature. | |

| LogP | Data not available in searched literature. |

Pharmacological Properties

A-839977 is a highly potent and selective antagonist of the P2X7 receptor, with activity observed across different species. Its primary mechanism of action is the blockade of the P2X7 ion channel, thereby inhibiting ATP-mediated downstream signaling.

Table 3: In Vitro Potency of A-839977

| Species | Assay | Agonist | IC₅₀ (nM) | Source |

| Human | Calcium Influx | BzATP | 20 | |

| Rat | Calcium Influx | BzATP | 42 | |

| Mouse | Calcium Influx | BzATP | 150 |

BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent, synthetic agonist of the P2X7 receptor.

Table 4: In Vivo Efficacy of A-839977 in a Model of Inflammatory Pain

| Species | Model | Effect | Effective Dose (ED₅₀) | Administration | Source |

| Rat | CFA-induced thermal hyperalgesia | Reduction of hyperalgesia | 100 µmol/kg | Intraperitoneal (i.p.) | |

| Mouse | CFA-induced thermal hyperalgesia | Reduction of hyperalgesia | 40 µmol/kg | Intraperitoneal (i.p.) |

CFA (Complete Freund's Adjuvant) is used to induce a localized inflammatory response.

Mechanism of Action and Signaling Pathway

The P2X7 receptor is an ATP-gated non-selective cation channel. In response to high concentrations of extracellular ATP, the channel opens, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux triggers a cascade of intracellular events, including the activation of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine IL-1β. A-839977 acts as an allosteric antagonist, binding to a site on the receptor distinct from the ATP binding site to prevent channel opening and subsequent downstream signaling.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments involving A-839977.

In Vitro Calcium Influx Assay

This protocol describes the measurement of A-839977's inhibitory effect on BzATP-induced calcium influx in a human astrocytoma cell line (1321N1) stably expressing the human P2X7 receptor.

Materials:

-

1321N1 cells stably expressing human P2X7 receptor

-

96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

A-839977

-

BzATP

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed 1321N1-hP2X7 cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C.

-

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Addition:

-

Prepare serial dilutions of A-839977 in HBSS.

-

Add the desired concentrations of A-839977 or vehicle (DMSO) to the wells.

-

-

Incubation: Incubate the plate for 15-30 minutes at room temperature.

-

Agonist Addition:

-

Prepare a stock solution of BzATP in HBSS.

-

Use an automated liquid handler to add BzATP to all wells simultaneously to a final concentration that elicits a submaximal response (e.g., EC₈₀, typically in the low micromolar range).

-

-

Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds for at least 3 minutes.

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Normalize the data to the vehicle control (100% activity) and a no-agonist control (0% activity).

-

Plot the normalized response against the concentration of A-839977 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vitro IL-1β Release Assay

This protocol details the measurement of A-839977's ability to inhibit BzATP-stimulated IL-1β release from differentiated human THP-1 monocytic cells.

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

A-839977

-

BzATP

-

Human IL-1β ELISA kit

Procedure:

-

Cell Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

-

Priming:

-

Replace the PMA-containing medium with fresh medium and prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

-

Compound Treatment:

-

Wash the cells to remove LPS.

-

Add fresh medium containing various concentrations of A-839977 or vehicle and incubate for 1 hour.

-

-

P2X7 Stimulation:

-

Add BzATP to a final concentration known to induce robust IL-1β release (e.g., 250 µM).

-

Incubate for 1-2 hours.

-

-

Supernatant Collection: Collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the IL-1β concentrations to the vehicle control.

-

Plot the normalized IL-1β release against the concentration of A-839977 and determine the IC₅₀ value.

-

In Vivo CFA-Induced Thermal Hyperalgesia Model in Rats

This protocol describes the evaluation of A-839977's antihyperalgesic effects in a rat model of inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA)

-

A-839977

-

Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)

-

Plantar test apparatus

Procedure:

-

Acclimation: Acclimate the rats to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.

-

Induction of Inflammation:

-

Lightly restrain the rats and inject 100 µL of CFA into the plantar surface of one hind paw.

-

-

Drug Administration:

-

24 hours after CFA injection, administer A-839977 or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 30, 100, 300 µmol/kg).

-

-

Behavioral Testing:

-

Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

-

The investigator should be blinded to the treatment groups.

-

-

Data Analysis:

-

Calculate the percent reversal of thermal hyperalgesia for each animal at each time point.

-

Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the drug's effect.

-

Calculate the ED₅₀ value from the dose-response data.

-

Conclusion

A-839977 is a well-characterized, potent, and selective P2X7 receptor antagonist that serves as an invaluable research tool for investigating the role of this receptor in health and disease. Its demonstrated efficacy in preclinical models of inflammatory pain highlights its potential as a lead compound for the development of novel therapeutics. The detailed protocols provided in this guide should enable researchers to effectively utilize A-839977 in their studies of P2X7 receptor pharmacology and its implications in various pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1alphabeta knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. apexbt.com [apexbt.com]

- 5. A 839977 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

Uprosertib: A Comprehensive Technical Guide for Researchers

For research use only. Not for use in diagnostic procedures.

Abstract

Uprosertib (GSK2141795) is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has been a subject of extensive research in oncology.[1] This document provides a detailed technical overview of Uprosertib, including its chemical properties, mechanism of action, and methodologies for its use in preclinical research. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and cancer biology.

Chemical Properties and Identification

Uprosertib is a small molecule inhibitor targeting the serine/threonine protein kinase Akt.[2] Its chemical and physical properties are summarized below.

| Identifier | Value |

| IUPAC Name | N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)furan-2-carboxamide[2] |

| Synonyms | GSK2141795, GSK795[2][3] |

| CAS Number | 1047634-65-0 |

| Molecular Formula | C18H16Cl2F2N4O2 |

| Molecular Weight | 429.25 g/mol |

Mechanism of Action

Uprosertib exerts its anti-neoplastic effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various human cancers. This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism.

Uprosertib competitively binds to the ATP-binding pocket of all three Akt isoforms (Akt1, Akt2, and Akt3), preventing their phosphorylation and subsequent activation. By inhibiting Akt, Uprosertib effectively blocks the downstream signaling cascade, leading to anti-cancer effects such as cell cycle arrest and apoptosis.

Signaling Pathway Diagram

References

An In-depth Technical Guide to P2X7 Receptor Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2X7 receptor (P2X7R) is a unique, trimeric, ATP-gated non-selective cation channel, a member of the purinergic P2X receptor family.[1][2] Unlike other P2X receptors, P2X7R is activated by high concentrations of extracellular ATP (eATP), typically in the millimolar range, which are often associated with cellular stress, injury, and inflammatory conditions.[3][4] This characteristic positions P2X7R as a crucial sensor for cellular danger signals.[5] Its activation initiates a cascade of downstream signaling events that play pivotal roles in a multitude of physiological and pathological processes, including inflammation, immune response, neurodegeneration, and cancer. This technical guide provides a comprehensive overview of the core P2X7R signaling pathways, presents quantitative data for key activation parameters, details essential experimental protocols, and offers visual representations of the signaling cascades.

Core P2X7 Receptor Signaling

Activation of the P2X7R is a multifaceted process that can be broadly categorized into two main functional states: a small cation-selective channel and a large, non-selective pore. The specific downstream signaling pathways initiated depend on the duration and concentration of ATP exposure, as well as the cellular context.

Channel Gating and Ion Flux

Brief stimulation with high concentrations of eATP (in the millimolar range) or the potent synthetic agonist BzATP (in the micromolar range) triggers the rapid opening of the P2X7R channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, and the efflux of K⁺. The resulting increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is a critical early event that acts as a second messenger, initiating a variety of downstream signaling cascades.

Macropore Formation

Prolonged or repeated stimulation of the P2X7R leads to the formation of a large, non-selective membrane pore. This macropore allows the passage of molecules up to 900 Da in size, including fluorescent dyes like YO-PRO-1 and ethidium bromide. The formation of this pore is a hallmark of P2X7R activation and is associated with more profound cellular consequences, including the activation of the NLRP3 inflammasome and eventual cell death.

Downstream Signaling Pathways

The initial ion flux and subsequent macropore formation trigger a complex network of intracellular signaling pathways. These pathways ultimately dictate the cellular response to P2X7R activation, which can range from inflammation and proliferation to apoptosis and necrosis.

NLRP3 Inflammasome Activation

One of the most well-characterized downstream effects of P2X7R activation is the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system. The K⁺ efflux resulting from P2X7R channel opening is a critical trigger for the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.

P2X7R-Mediated NLRP3 Inflammasome Activation

Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways

P2X7R activation also leads to the phosphorylation and activation of several kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) family (p38 MAPK, ERK1/2) and the PI3K/Akt pathway. These pathways are crucial regulators of cell proliferation, survival, and migration. For instance, in some cancer cells, P2X7R-mediated activation of PI3K/Akt and ERK1/2 has been shown to promote tumor growth and metastasis.

P2X7R-Mediated Kinase Activation

Apoptosis and Necrosis

Prolonged activation of P2X7R can lead to programmed cell death through both apoptotic and necrotic pathways. The sustained increase in intracellular Ca²⁺ can trigger the activation of caspases, such as caspase-3 and caspase-8, leading to apoptosis. Additionally, the formation of the macropore and the subsequent disruption of cellular homeostasis can result in necrotic cell death. The specific cell death pathway engaged is dependent on the cell type and the intensity of the P2X7R stimulation.

Quantitative Data

The following tables summarize key quantitative parameters related to P2X7R activation and function.

Table 1: Agonist Potency (EC50 Values)

| Agonist | Species | Assay Type | EC50 (µM) |

| BzATP | Human | Calcium Influx | 7 |

| BzATP | Human | YO-PRO-1 Uptake | ~10-30 |

| BzATP | Rat | Calcium Influx | 3.6 |

| BzATP | Rat | Electrophysiology | 3.6 ± 0.2 |

| BzATP | Mouse | Calcium Influx | 285 |

| BzATP | Mouse | Electrophysiology | 285 ± 16 |

| ATP | Human | Calcium Influx | ~100-1000 |

| ATP | Rat | Electrophysiology | 123 ± 4 |

Data compiled from multiple sources.

Table 2: P2X7R-Mediated Cytokine Release

| Cell Type | Stimulus | Cytokine | Fold Increase (vs. control) |

| Mouse BMDMs | LPS + ATP | IL-1β | >100 |

| Mouse BMDMs | LPS + ATP | TNF-α | ~10 |

| Human Microglia | LPS + BzATP | TNF-α | Significant increase |

| Human Microglia | LPS + BzATP | IL-1β | Significant increase |

| Human Microglia | LPS + BzATP | IL-6 | Significant increase |

Data are indicative and can vary based on experimental conditions.

Table 3: P2X7R-Mediated Effects on Cell Viability

| Cell Line | Treatment | Effect on Viability |

| C6 Glioma | 100 µM BzATP | Increased |

| HEK293-hP2X7R | ATP | Decreased |

| Microglia-like cells | ATP/BzATP | Decreased |

The effect of P2X7R activation on cell viability is highly context-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study P2X7R signaling.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of the P2X7R.

-

Cell Preparation: Culture cells expressing P2X7 receptors on glass coverslips suitable for microscopy.

-

Solutions:

-

Extracellular Solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl₂, 1 MgCl₂, pH 7.4.

-

Intracellular (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH 7.4.

-

-

Recording:

-

Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply different concentrations of ATP or BzATP to the cell using a rapid perfusion system.

-

Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

-

-

Data Analysis: Analyze the current amplitude, activation, and deactivation kinetics to characterize the channel properties.

Macropore Formation Assay (YO-PRO-1 Dye Uptake)

This assay quantifies the formation of the P2X7R-associated macropore.

-

Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture to confluency.

-

Reagents:

-

YO-PRO-1 iodide solution (1 mM in DMSO).

-

Assay buffer (e.g., HBSS).

-

-

Procedure:

-

Wash the cells with assay buffer.

-

Add the P2X7R agonist (e.g., ATP or BzATP) at the desired concentration.

-

Immediately add YO-PRO-1 to a final concentration of 1-5 µM.

-

Incubate for 10-15 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).

-

-

Data Analysis: An increase in fluorescence intensity indicates the uptake of YO-PRO-1 through the macropore and thus, P2X7R activation.

NLRP3 Inflammasome Activation Assay

This protocol assesses the activation of the NLRP3 inflammasome by measuring IL-1β secretion.

-

Cell Preparation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

-

Procedure:

-

Priming (Signal 1): Prime the macrophages with LPS (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Wash the cells to remove the LPS.

-

Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 1-2 hours.

-

Collect the cell culture supernatants.

-

-

Data Analysis:

-

ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.

-

Western Blot: Analyze cell lysates for the cleavage of pro-caspase-1 to its active p20 subunit.

-

ATP Release Assay (Luciferin-Luciferase)

This assay measures the release of ATP from cells, which can act as an autocrine or paracrine signal for P2X7R.

-

Reagents:

-

Luciferin-luciferase assay mix.

-

ATP standard solution.

-

-

Procedure:

-

Culture cells in a 96-well white plate.

-

Induce ATP release through a stimulus of interest (e.g., mechanical stress, hypotonic solution).

-

Add the luciferin-luciferase assay mix to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis: Generate an ATP standard curve to quantify the amount of ATP released from the cells based on the luminescence signal.

Conclusion

The P2X7 receptor is a complex and multifaceted signaling molecule that plays a critical role in cellular responses to danger signals. Its ability to function as both a cation channel and a large pore-forming unit allows for the activation of a diverse array of downstream signaling pathways, including the NLRP3 inflammasome and various kinase cascades. Understanding the intricacies of P2X7R signaling is crucial for the development of novel therapeutic strategies for a wide range of inflammatory, neurodegenerative, and oncologic diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this important receptor.

References

- 1. iris.unife.it [iris.unife.it]

- 2. P2RX7 - Wikipedia [en.wikipedia.org]

- 3. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2X7 Receptor is an Important Regulator of Extracellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

A-839977: A Technical Guide for Basic Research in Immunology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-839977, a potent and selective antagonist of the P2X7 receptor, for its application in basic immunology research. This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.

Introduction

A-839977 is a small molecule antagonist that selectively targets the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on immune cells such as macrophages, dendritic cells, and lymphocytes. The P2X7 receptor plays a crucial role in initiating and propagating inflammatory responses. Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, leads to cation influx, activation of the NLRP3 inflammasome, and subsequent release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β). By blocking this receptor, A-839977 serves as a valuable tool for investigating the role of P2X7R-mediated signaling in various immunological processes and as a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

A-839977 exerts its effects by binding to the P2X7 receptor and preventing the conformational changes induced by its agonist, ATP. This allosteric inhibition blocks the opening of the ion channel, thereby preventing the influx of calcium and sodium ions and the efflux of potassium ions. The inhibition of these ion fluxes is critical as they are the upstream signals for the assembly and activation of the NLRP3 inflammasome. Consequently, the downstream effects, including the cleavage of pro-caspase-1 to active caspase-1 and the subsequent processing and release of mature IL-1β, are suppressed.

Quantitative Data

The following tables summarize the in vitro and in vivo potency of A-839977 from published studies.

Table 1: In Vitro Activity of A-839977

| Assay Type | Target | Species | Agonist | IC50 (nM) | Reference |

| Calcium Influx | Recombinant P2X7R | Human | BzATP | 20 | [1] |

| Calcium Influx | Recombinant P2X7R | Rat | BzATP | 42 | [1] |

| Calcium Influx | Recombinant P2X7R | Mouse | BzATP | 150 | [1] |

| YO-PRO-1 Uptake | Differentiated THP-1 cells | Human | BzATP | Potent Blockade | [1] |

| IL-1β Release | Differentiated THP-1 cells | Human | BzATP | Potent Blockade | [1] |

Table 2: In Vivo Activity of A-839977

| Animal Model | Species | Endpoint | Route of Administration | ED50 (µmol/kg) | Reference |

| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Rat | Reduction of thermal hyperalgesia | Intraperitoneal (i.p.) | 100 | |

| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Mouse (wild-type) | Reduction of thermal hyperalgesia | Intraperitoneal (i.p.) | 40 | |

| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Mouse (IL-1αβ knockout) | No effect on thermal hyperalgesia | Intraperitoneal (i.p.) | - |

Experimental Protocols

In Vitro: Calcium Influx Assay

This protocol describes the measurement of A-839977's inhibitory effect on agonist-induced calcium influx in P2X7R-expressing cells.

Materials:

-

P2X7R-expressing cells (e.g., HEK293-P2X7R, THP-1)

-

Cell culture medium

-

96-well black, clear-bottom microplates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

A-839977

-

P2X7R agonist (e.g., ATP, BzATP)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed P2X7R-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of A-839977 in HBSS.

-

Add the A-839977 dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO at the same final concentration).

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare a solution of the P2X7R agonist (e.g., BzATP) at a concentration that elicits a submaximal response.

-

Place the microplate in a fluorescence plate reader and record a baseline fluorescence reading for 10-20 seconds.

-

Add the agonist solution to each well and immediately begin recording the fluorescence signal over time (e.g., every second for 1-2 minutes).

-

-

Data Analysis:

-

The change in intracellular calcium is typically expressed as the ratio of the peak fluorescence intensity (F) to the baseline fluorescence intensity (F0).

-

Plot the response against the concentration of A-839977 and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vitro: YO-PRO-1 Uptake Assay

This protocol measures the ability of A-839977 to block agonist-induced membrane pore formation, which is characteristic of P2X7R activation.

Materials:

-

P2X7R-expressing cells

-

Cell culture medium

-

96-well black, clear-bottom microplates

-

YO-PRO-1 iodide

-

Assay buffer (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 0.1 mM CaCl2, pH 7.3)

-

A-839977

-

P2X7R agonist (e.g., ATP, BzATP)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed P2X7R-expressing cells into a 96-well black, clear-bottom microplate and culture overnight.

-

Compound and Dye Incubation:

-

Wash the cells with 100 µL of assay buffer.

-

Prepare solutions containing YO-PRO-1 (e.g., 5 µM) and the desired concentrations of A-839977 in assay buffer.

-

Add 50 µL of the A-839977/YO-PRO-1 solution to each well and incubate for 10-15 minutes at 37°C.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare a solution of the P2X7R agonist at a 2X final concentration in assay buffer.

-

Add 50 µL of the agonist solution to each well to initiate the uptake of YO-PRO-1.

-

Immediately begin recording the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm) over time (e.g., every minute for 15-30 minutes) using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the rate of YO-PRO-1 uptake from the linear portion of the fluorescence versus time curve.

-

Plot the rate of uptake against the concentration of A-839977 and determine the IC50 value.

-

In Vivo: CFA-Induced Inflammatory Pain Model

This protocol describes the induction of inflammatory pain in rodents using Complete Freund's Adjuvant (CFA) to evaluate the anti-hyperalgesic effects of A-839977.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Complete Freund's Adjuvant (CFA)

-

A-839977

-

Vehicle for A-839977 (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Apparatus for measuring thermal hyperalgesia (e.g., plantar test) or mechanical allodynia (e.g., von Frey filaments)

-

Animal handling and injection equipment

Procedure:

-

Acclimation: Acclimate the animals to the testing environment and equipment for several days before the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to a mechanical stimulus for each animal.

-

Induction of Inflammation:

-

Inject a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw of each animal.

-

-

Compound Administration:

-

At a predetermined time after CFA injection (e.g., 24 hours), administer A-839977 or vehicle via the desired route (e.g., intraperitoneal injection).

-

-

Assessment of Hyperalgesia:

-

At various time points after compound administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency or threshold.

-

-

Data Analysis:

-

Calculate the change in paw withdrawal latency or threshold from baseline for each animal.

-

Compare the effects of different doses of A-839977 to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

-

The dose that produces a 50% reversal of hyperalgesia is determined as the ED50.

-

Visualizations

P2X7 Receptor Signaling Pathway

Caption: P2X7R signaling pathway and the inhibitory action of A-839977.

Experimental Workflow for In Vitro Calcium Influx Assay

Caption: Workflow for a P2X7R antagonist calcium influx assay.

Experimental Workflow for In Vivo CFA Model

Caption: Workflow for the CFA-induced inflammatory pain model.

References

Understanding the function of purinergic receptors

An In-depth Technical Guide to the Function of Purinergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and its derivatives, is a ubiquitous and fundamental communication pathway in mammals.[1][2] The actions of these signaling molecules are transduced by a diverse family of purinergic receptors, found on the plasma membrane of nearly all cell types.[1][3] These receptors are critical in a vast array of physiological processes, including neurotransmission, inflammation, immune responses, vascular function, and cell proliferation.[1] Dysregulation of purinergic signaling is implicated in numerous pathological conditions such as chronic pain, neurodegenerative diseases, and cancer. This guide provides a comprehensive overview of the classification, signaling mechanisms, and functional roles of the two main P2 receptor families: the ionotropic P2X receptors and the metabotropic P2Y receptors. It further details common experimental protocols for their study and presents key pharmacological data to aid researchers and drug development professionals in this expanding field.

Classification of Purinergic Receptors

The concept of purinergic signaling was first proposed by Geoffrey Burnstock, who initially classified receptors based on their sensitivity to adenosine (P1) versus ATP/ADP (P2). With the advent of molecular cloning, this classification was refined based on structural and functional properties. Purinergic receptors are now broadly divided into three main families.

| Receptor Family | Endogenous Ligand(s) | Signal Transduction Mechanism | Subtypes |

| P1 Receptors | Adenosine | G-Protein-Coupled Receptors (GPCRs) | A1, A2A, A2B, A3 |

| P2X Receptors | Adenosine Triphosphate (ATP) | Ligand-Gated Cation Channels (Ionotropic) | P2X1, P2X2, P2X3, P2X4, P2X5, P2X6, P2X7 |

| P2Y Receptors | ATP, ADP, UTP, UDP, UDP-glucose | G-Protein-Coupled Receptors (GPCRs) | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 |

This document will focus on the P2 receptor families, which are activated by nucleotides.

P2X Receptor Signaling Pathways

P2X receptors are unique, trimeric, ATP-gated ion channels. Their activation is rapid, occurring within milliseconds of ATP binding.

Core Mechanism

The fundamental signal transduction for P2X receptors is direct and relatively simple compared to their metabotropic counterparts. Upon binding extracellular ATP, the receptor undergoes a conformational change that opens an intrinsic, non-selective cation channel. This allows for the rapid influx of extracellular Na+ and Ca2+ and the efflux of K+, leading to membrane depolarization. This depolarization can trigger the activation of voltage-gated ion channels, further propagating the signal, particularly in excitable cells like neurons.

Downstream Consequences

The influx of calcium is a critical secondary signaling event. This increase in intracellular Ca2+ can activate a multitude of downstream signaling cascades, including:

-

ERK1/2 Activation: Influencing processes like cell proliferation and survival.

-

NLRP3 Inflammasome Activation: Particularly associated with the P2X7 receptor, this leads to the processing and release of pro-inflammatory cytokines like IL-1β, playing a key role in the immune response.

-

Neurotransmitter Release: In the central nervous system, Ca2+ influx via presynaptic P2X receptors can facilitate the release of other neurotransmitters, such as glutamate.

P2Y Receptor Signaling Pathways

P2Y receptors are metabotropic GPCRs that couple to various heterotrimeric G proteins to activate more complex and diverse intracellular signaling cascades. They are categorized based on their primary G protein coupling: Gq/11, Gi/o, or Gs.

Gq/11-Coupled Receptors (P2Y1, P2Y2, P2Y4, P2Y6)

These receptors primarily signal through the activation of Phospholipase Cβ (PLCβ).

-

PLCβ Activation: The Gαq subunit activates PLCβ.

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of Ca2+ from intracellular stores.

-

DAG activates Protein Kinase C (PKC), which phosphorylates numerous target proteins, regulating functions like cell proliferation and migration.

-

Gi/o-Coupled Receptors (P2Y12, P2Y13, P2Y14)

These receptors are primarily inhibitory.

-

Adenylyl Cyclase Inhibition: The Gαi subunit inhibits the enzyme adenylyl cyclase (AC).

-

cAMP Reduction: This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), thereby reducing the phosphorylation of its target substrates. The βγ subunits can also directly modulate ion channels.

Gs-Coupled Receptors (P2Y11)

The P2Y11 receptor is unique in that it can couple to both Gs and Gq pathways.

-

Adenylyl Cyclase Stimulation: The Gαs subunit stimulates adenylyl cyclase.

-

cAMP Increase: This leads to an increase in intracellular cAMP levels.

-

Downstream Effects: Elevated cAMP activates PKA, which then phosphorylates target proteins involved in processes like cell survival and metabolism.

Functional Roles and Pharmacological Targets

Purinergic receptors are involved in a wide range of physiological and pathological processes, making them attractive targets for drug development.

| Receptor | Key Physiological / Pathological Roles | Common Agonists | Common Antagonists |

| P2X1 | Vasoconstriction, platelet aggregation, smooth muscle contraction. | α,β-methylene ATP (α,β-meATP) | NF449, PPADS |

| P2X3 | Nociception (pain signaling) in sensory neurons. | α,β-meATP | A-317491, Gefapixant |

| P2X4 | Neuropathic pain (microglial activation), immune response. | ATP, Ivermectin (positive allosteric modulator) | 5-BDBD, PSB-12062 |

| P2X7 | Inflammation, apoptosis, immune cell activation, neuropathic pain, cancer. | Benzoyl-ATP (BzATP) | A-438079, Brilliant Blue G (BBG) |

| P2Y1 | Platelet aggregation, neurotransmission. | ADP, 2-MeSADP | MRS2179, MRS2500 |

| P2Y2 | Inflammation, ion transport, cell proliferation. | ATP, UTP | AR-C118925 |

| P2Y6 | Phagocytosis in microglia, inflammatory responses. | UDP | MRS2578 |

| P2Y11 | Immune cell function (links Gq and Gs pathways). | ATP | NF157 |

| P2Y12 | Key role in platelet aggregation and thrombosis. | ADP, 2-MeSADP | Clopidogrel, Ticagrelor, Cangrelor |

| P2Y14 | Immune responses, chemotaxis. | UDP-glucose | PPTN |

Key Experimental Protocols

Studying the function of purinergic receptors requires a combination of molecular, biochemical, and physiological techniques. The following are detailed methodologies for three cornerstone experimental approaches.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd or Ki) and density (Bmax) of ligands for a specific purinergic receptor subtype. This is a foundational assay in drug discovery for screening compound libraries.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the purinergic receptor of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [³H]ATP, [³⁵S]ATPγS, or a selective antagonist) to each well.

-

Add increasing concentrations of the unlabeled test compound (competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a period sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Acquisition and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Imaging

Objective: To functionally measure receptor activation by monitoring changes in intracellular calcium concentration ([Ca2+]i), a key downstream signal for P2X receptors and Gq-coupled P2Y receptors.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the receptor of interest onto glass-bottom dishes or 96-well imaging plates. Allow cells to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Fluo-8 AM). Pluronic F-127 is often included to aid dye solubilization.

-

Remove the culture medium from the cells and wash with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C in the dark. The 'AM' ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.

-

Wash the cells 2-3 times with HBSS to remove extracellular dye and allow for complete de-esterification.

-

-

Data Acquisition:

-

Mount the dish or plate on the stage of a fluorescence microscope or a plate reader equipped for fluorescence measurement (e.g., a FlexStation).

-

Establish a baseline fluorescence reading for a period of time (e.g., 30-60 seconds).

-

Apply the agonist (e.g., ATP) at various concentrations using a perfusion system or automated liquid handling.

-

Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, excitation alternates between two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is recorded, which provides a more quantitative measure of [Ca2+]i. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F0) is measured.

-

-

Data Analysis:

-

Quantify the peak response (maximum fluorescence change) for each agonist concentration.

-

Plot the peak response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

-

Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents passing through P2X receptor channels, providing high-resolution information on channel activation, desensitization, and modulation.

Methodology:

-

Cell and Pipette Preparation:

-

Use isolated cells expressing the P2X receptor of interest.

-

Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The tip opening should be ~1-2 µm in diameter.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

Fill the micropipette with an intracellular solution containing appropriate ions (e.g., KCl or CsCl) and a buffer (e.g., HEPES).

-

-

Whole-Cell Recording Configuration:

-

Place the cells in a recording chamber on an inverted microscope and perfuse with an extracellular solution (e.g., physiological saline).

-

Under visual guidance, carefully approach a single cell with the micropipette.

-

Apply gentle suction to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the entire cell interior. This is the "whole-cell" configuration.

-

-

Voltage-Clamp and Data Acquisition:

-

Using a patch-clamp amplifier, "clamp" the cell's membrane potential at a fixed holding potential (e.g., -60 mV).

-

Rapidly apply an agonist-containing solution to the cell using a fast perfusion system.

-

Record the resulting transmembrane current. For P2X receptors at -60 mV, agonist application will evoke an inward current carried primarily by Na+ and Ca2+.

-

Wash out the agonist to allow the current to return to baseline.

-

-

Data Analysis:

-

Measure key parameters from the current traces: peak amplitude (the maximal current), activation time (time to reach peak current), and desensitization rate (the decay of the current during prolonged agonist application).

-

Generate a dose-response curve by applying different agonist concentrations and plotting the peak current amplitude against the log concentration to determine the EC50.

-

Conclusion

The study of purinergic receptors has evolved from a controversial hypothesis to a major field in pharmacology and cell biology. The P2X and P2Y receptor families represent a complex and versatile signaling system that regulates a vast number of cellular functions. Their deep involvement in pathophysiology, from chronic pain to thrombosis and inflammation, underscores their importance as therapeutic targets. A thorough understanding of their distinct signaling mechanisms, combined with robust experimental methodologies as outlined in this guide, is essential for researchers and drug developers aiming to harness the therapeutic potential of modulating the purinergic system.

References

A-839977: A Potent and Selective P2X7 Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways. Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1] This makes the P2X7 receptor a compelling target for the development of novel analgesic and anti-inflammatory therapeutics. A-839977 is a potent and selective antagonist of the P2X7 receptor that has demonstrated efficacy in various preclinical models of pain and inflammation.[2][3] This technical guide provides a comprehensive overview of A-839977 as a tool compound for P2X7-related studies, including its pharmacological data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Pharmacological Profile of A-839977

A-839977 exhibits potent and selective antagonism of the P2X7 receptor across different species. Its inhibitory activity has been characterized in a range of in vitro assays, demonstrating its utility as a specific tool for interrogating P2X7 function.

Table 1: In Vitro Potency of A-839977

| Assay | Species | Cell Line/System | Agonist | IC50 | Reference(s) |

| Calcium Influx | Human | Recombinant 1321N1 cells | BzATP | 20 nM | [3] |

| Calcium Influx | Rat | Recombinant 1321N1 cells | BzATP | 42 nM | [3] |

| Calcium Influx | Mouse | Recombinant 1321N1 cells | BzATP | 150 nM | |

| YO-PRO Uptake | Human | Differentiated THP-1 cells | BzATP | 7 nM | |

| IL-1β Release | Human | Differentiated THP-1 cells | BzATP | 37 nM |

IC50: Half-maximal inhibitory concentration. BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate, a potent P2X7 receptor agonist.

Table 2: In Vivo Efficacy of A-839977

| Animal Model | Species | Endpoint | Route of Administration | ED50 | Reference(s) |

| CFA-Induced Thermal Hyperalgesia | Rat | Reduction of thermal hyperalgesia | Intraperitoneal (i.p.) | 100 µmol/kg | |

| CFA-Induced Thermal Hyperalgesia | Mouse | Reduction of thermal hyperalgesia | Intraperitoneal (i.p.) | 40 µmol/kg |

ED50: Half-maximal effective dose. CFA: Complete Freund's Adjuvant.

P2X7 Receptor Signaling and Blockade by A-839977

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, initiates a complex signaling cascade. This process is central to the inflammatory response and pain signaling. A-839977 exerts its therapeutic effects by blocking these downstream pathways.

P2X7 Receptor Activation Pathway

Caption: P2X7 receptor activation by ATP leads to ion flux and inflammasome activation.

Mechanism of A-839977 Inhibition

Caption: A-839977 blocks the P2X7 receptor, inhibiting downstream signaling.

Detailed Experimental Protocols

The following protocols provide a framework for utilizing A-839977 in key in vitro and in vivo assays to study P2X7 receptor function.

In Vitro Assays

1. BzATP-Evoked Calcium Influx Assay

This assay measures the ability of A-839977 to inhibit the influx of calcium through the P2X7 receptor channel upon stimulation with the agonist BzATP.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor, or other suitable cell lines endogenously expressing P2X7 (e.g., 1321N1 astrocytoma cells).

-

Materials:

-

HEK293-hP2X7 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

A-839977 stock solution (in DMSO)

-

BzATP stock solution (in water or buffer)

-

96-well black, clear-bottom microplates

-

-

Protocol:

-

Cell Plating: Seed HEK293-hP2X7 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. Remove the culture medium, wash cells once with Assay Buffer, and incubate with the loading solution for 45-60 minutes at 37°C in the dark.

-

Washing: Remove the dye solution and wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well after the final wash.

-

Compound Incubation: Prepare serial dilutions of A-839977 in Assay Buffer. Add the desired concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for 30-60 seconds.

-

Agonist Addition: Inject a solution of BzATP (to a final concentration that elicits a submaximal response, e.g., EC80) into the wells and continue to record the fluorescence signal for several minutes to capture the peak calcium response.

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F₀) and normalize it (ΔF/F₀). Plot the response against the concentration of A-839977 to determine the IC50 value.

-

2. YO-PRO-1 Dye Uptake Assay

This assay measures the formation of the large, non-selective pore associated with prolonged P2X7 receptor activation, which allows the entry of the fluorescent dye YO-PRO-1.

-

Cell Line: Differentiated human monocytic THP-1 cells.

-

Materials:

-

THP-1 cells

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

YO-PRO-1 iodide

-

Assay Buffer

-

A-839977 stock solution (in DMSO)

-

BzATP stock solution

-

96-well black, clear-bottom microplates

-

-

Protocol:

-

Cell Differentiation: Differentiate THP-1 cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

-

Cell Plating: Seed the differentiated THP-1 cells into a 96-well plate.

-

Compound Incubation: Wash the cells and incubate with serial dilutions of A-839977 in Assay Buffer for 15-30 minutes at 37°C.

-

Agonist and Dye Addition: Add a solution containing BzATP and YO-PRO-1 (final concentration, e.g., 1-5 µM) to the wells.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for YO-PRO-1 (e.g., ~491/509 nm).

-

Data Analysis: Plot the fluorescence intensity against the concentration of A-839977 to calculate the IC50 value.

-

3. IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

-

Cell Line: Differentiated human THP-1 cells or primary human peripheral blood monocytes.

-

Materials:

-

Differentiated THP-1 cells

-

LPS (Lipopolysaccharide) for priming

-

Culture medium

-

A-839977 stock solution

-

BzATP stock solution

-

Human IL-1β ELISA kit

-

-

Protocol:

-

Cell Priming: Prime differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

Compound Incubation: Wash the cells and incubate with various concentrations of A-839977 for 30 minutes.

-

P2X7 Activation: Add BzATP (e.g., 100-300 µM) to the wells and incubate for an additional 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of IL-1β release at each concentration of A-839977 and calculate the IC50.

-

In Vivo Assay

CFA-Induced Inflammatory Pain Model

This model is used to assess the anti-hyperalgesic effects of A-839977 in a rodent model of persistent inflammatory pain.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Materials:

-

Complete Freund's Adjuvant (CFA)

-

A-839977

-

Vehicle (e.g., saline, DMSO/Tween/saline mixture)

-

Thermal hyperalgesia testing apparatus (e.g., Hargreaves plantar test)

-

-

Protocol:

-

Induction of Inflammation: Inject a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw of the animal. This will induce a localized inflammation and subsequent hyperalgesia.

-

Baseline Measurement: Before CFA injection and drug administration, measure the baseline paw withdrawal latency to a thermal stimulus.

-

Drug Administration: At a predetermined time after CFA injection (e.g., 24 hours), administer A-839977 or vehicle via the desired route (e.g., intraperitoneal injection).

-

Assessment of Thermal Hyperalgesia: At various time points after drug administration (e.g., 30, 60, 120 minutes), measure the paw withdrawal latency to the thermal stimulus. An increase in withdrawal latency in the A-839977-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

-

Data Analysis: Compare the paw withdrawal latencies between the treatment groups at each time point using appropriate statistical analysis (e.g., ANOVA). An ED50 can be calculated from a dose-response study.

-

Experimental Workflow for In Vivo Pain Model

Caption: Workflow for assessing A-839977 efficacy in the CFA-induced pain model.

Conclusion

A-839977 is a valuable pharmacological tool for investigating the role of the P2X7 receptor in health and disease. Its high potency and selectivity, combined with demonstrated in vivo efficacy, make it an ideal compound for preclinical studies in the fields of pain, inflammation, and neuroscience. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of A-839977 in research settings, ultimately contributing to a better understanding of P2X7 biology and the development of novel therapeutics.

References

P2X7 Receptor Expression: A Comprehensive Technical Guide for Researchers

An In-depth Examination of P2X7 Receptor Distribution, Signaling, and Detection Methodologies

The P2X7 receptor, a unique ATP-gated ion channel, stands as a pivotal player in a multitude of physiological and pathological processes, ranging from inflammation and immune responses to neurodegeneration and cancer. Its activation by high concentrations of extracellular ATP, often a hallmark of cellular stress and damage, triggers a cascade of downstream signaling events with profound cellular consequences. This technical guide provides a detailed overview of P2X7 receptor expression across various cell types, outlines the intricate signaling pathways it governs, and offers comprehensive experimental protocols for its detection and quantification, tailored for researchers, scientists, and drug development professionals.

Quantitative Expression of P2X7 Receptor Across Cell Types

The expression of the P2X7 receptor exhibits significant variability among different cell types, a factor that critically influences its functional impact. This section summarizes the quantitative expression data of P2X7 at both the mRNA and protein levels in key cell populations.

P2X7 Receptor mRNA Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides a broad overview of P2X7 (gene name: P2RX7) mRNA expression across a wide range of human tissues. The data, presented as Transcripts Per Million (TPM), highlights the highest expression levels in immune-related tissues and the nervous system.

| Tissue Category | Tissue | Median TPM |

| Immune | Spleen | 15.2 |

| Whole Blood | 11.5 | |

| Lymph Node | 10.1 | |

| Nervous System | Brain - Spinal cord (cervical c-1) | 29.07 |

| Brain - Substantia nigra | 18.9 | |

| Brain - Hippocampus | 15.6 | |

| Glandular | Pituitary | 14.3 |

| Thyroid | 8.7 | |

| Other | Lung | 7.5 |

| Colon - Transverse | 6.8 |

Data sourced from the GTEx Portal.[1][2][3] TPM values represent the median expression from a large cohort of donors.

P2X7 Receptor Protein Expression in Various Cell Types

Quantitative protein expression data provides a more direct measure of the functional receptor present in a cell. While absolute protein copy numbers are challenging to obtain and vary between studies, relative expression levels have been well-characterized in numerous cell types.

| Cell Type Category | Cell Type | Relative P2X7 Protein Expression | Key References |

| Immune Cells | Monocytes/Macrophages | Very High | [4][5] |

| Dendritic Cells | High | ||

| T Lymphocytes (CD4+, CD8+) | Moderate to High (Varies with activation state) | ||

| B Lymphocytes | Moderate | ||

| Mast Cells | Moderate | ||

| Neural Cells | Microglia | High | |

| Astrocytes | Moderate (Upregulated in inflammation) | ||

| Neurons | Low to Moderate (Expression can be controversial) | ||

| Epithelial Cells | Alveolar Epithelial Cells | Moderate | |

| Intestinal Epithelial Cells | Moderate | ||

| Breast Epithelial Cells | Low (Often decreased in cancer) | ||

| Endothelial Cells | Vascular Endothelial Cells | Low to Moderate | |

| Cancer Cells | Varies significantly by cancer type and stage | Often upregulated in melanoma, neuroblastoma, lung, and prostate cancer. May be downregulated in others like endometrial cancer. |

P2X7 Receptor Signaling Pathways

Activation of the P2X7 receptor initiates a complex network of intracellular signaling cascades, leading to diverse cellular outcomes. The two most prominent pathways are the activation of the NLRP3 inflammasome and the induction of apoptosis.

P2X7-Mediated NLRP3 Inflammasome Activation

Upon binding of extracellular ATP, the P2X7 receptor channel opens, leading to a significant efflux of intracellular potassium (K+). This drop in cytosolic K+ concentration is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex. This multi-protein platform facilitates the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.

P2X7-Mediated Apoptotic Cell Death

Prolonged or strong activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da. This leads to a massive influx of Ca2+ and Na+, dissipation of ionic gradients, and ultimately, apoptotic cell death. This process can involve the activation of caspases, including caspase-3, -8, and -9, and the release of mitochondrial cytochrome c.

Experimental Protocols for P2X7 Receptor Detection

Accurate detection and quantification of P2X7 receptor expression are crucial for understanding its role in various biological contexts. This section provides detailed protocols for the most common techniques used to study P2X7.

Experimental Workflow for P2X7 Receptor Analysis

The following diagram illustrates a typical workflow for analyzing P2X7 receptor expression and function, from sample collection to data analysis.

Western Blotting for P2X7 Detection

Western blotting is a widely used technique to detect and quantify P2X7 protein in cell lysates or tissue homogenates.

a. Sample Preparation and Protein Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-